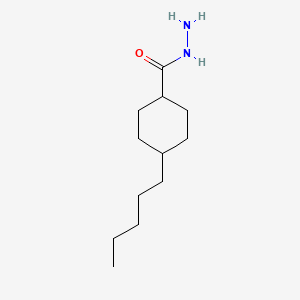

4-Pentylcyclohexanecarbohydrazide

Description

4-Pentylcyclohexanecarbohydrazide (CAS: 454473-85-9) is a cyclohexane-derived carbohydrazide compound featuring a pentyl substituent at the 4-position of the cyclohexane ring. This structural motif confers unique physicochemical properties, including enhanced lipophilicity due to the alkyl chain, and reactivity from the hydrazide functional group. The compound is primarily utilized in organic synthesis and materials science as a precursor for heterocyclic compounds or metal-organic frameworks (MOFs). Its commercial availability, as noted by Santa Cruz Biotechnology, highlights its relevance in research applications, with pricing ranging from $296 for 500 mg to $400 for 1 g .

Properties

IUPAC Name |

4-pentylcyclohexane-1-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c1-2-3-4-5-10-6-8-11(9-7-10)12(15)14-13/h10-11H,2-9,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWRHUSKMKZTLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377491 | |

| Record name | 4-pentylcyclohexanecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454473-85-9 | |

| Record name | 4-pentylcyclohexanecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentylcyclohexanecarbohydrazide typically involves the reaction of 4-pentylcyclohexanone with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:

4-pentylcyclohexanone+hydrazine hydrate→this compound

The reaction mixture is heated under reflux for several hours, after which the solvent is removed, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-Pentylcyclohexanecarbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the carbohydrazide group to an amine.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Pentylcyclohexanecarbohydrazide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Pentylcyclohexanecarbohydrazide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The carbohydrazide group can form hydrogen bonds and other interactions with biological targets, influencing their function. The exact molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

Table 1: Comparative Properties

- Reactivity Notes: this compound’s hydrazide group readily forms Schiff bases with aldehydes/ketones, a property shared with 4-(dimethylamino)benzohydrazide but less pronounced in the pyrazole derivative due to steric hindrance. The heptyl chain in 4-heptylcyclohexanone enhances hydrophobicity but lacks the nucleophilic -NHNH₂ group critical for condensation reactions .

Biological Activity

4-Pentylcyclohexanecarbohydrazide is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a pentyl group attached to a cyclohexane ring, with a hydrazide functional group. This structure contributes to its chemical reactivity and interactions with biological systems.

| Property | Details |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 194.28 g/mol |

| CAS Number | 75779-89-4 |

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and hydrophobic interactions with target proteins and enzymes. The hydrazide moiety is particularly significant in modulating enzyme activities, including those involved in metabolic pathways.

Interaction with Enzymes

Studies have shown that compounds with hydrazide groups can exhibit inhibitory effects on various enzymes. For instance, hydrazones derived from similar structures have demonstrated significant inhibition of α-glucosidase, which is crucial for carbohydrate metabolism .

Biological Activities

-

Antioxidant Activity

- Research indicates that this compound exhibits antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is essential for protecting cells from damage caused by free radicals.

- Anticancer Potential

-

Anti-inflammatory Effects

- The compound may also exhibit anti-inflammatory properties, making it a candidate for further exploration in the treatment of inflammatory diseases.

Study on Antioxidant Properties

A study evaluating the antioxidant capacity of various hydrazides found that this compound showed promising results in scavenging free radicals, which could be beneficial in preventing oxidative damage in cells .

Anticancer Activity Assessment

In a recent investigation into the anticancer potential of hydrazides, this compound was tested against several cancer cell lines, including HCT116 and HepG2. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .

Pharmacological Applications

Given its biological activities, this compound may have several pharmacological applications:

- Diabetes Management: Due to its potential α-glucosidase inhibitory activity, it could serve as a therapeutic agent for managing blood sugar levels.

- Cancer Therapy: Its cytotoxic effects warrant further investigation as a possible treatment for various cancers.

- Antioxidant Supplementation: It may be developed as an antioxidant supplement to combat oxidative stress-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.